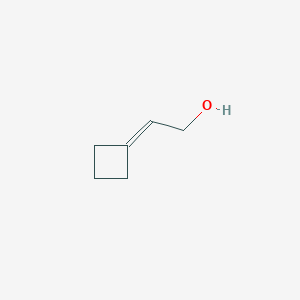![molecular formula C16H11ClF6N4O2S2 B2862753 1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea CAS No. 1024174-13-7](/img/structure/B2862753.png)
1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a thiourea group, a sulfanylacetyl group, a pyridine ring, and trifluoromethyl groups. These groups are often found in agrochemical and pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The presence of the trifluoromethyl groups and the pyridine ring could potentially bestow unique physical-chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trifluoromethyl groups and the pyridine ring could affect its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
- Research into thiourea and acetophenone derivatives has uncovered new sulfur- and nitrogen-containing compounds with promising physiological properties. One compound showed significant biological activity, characterized by its antioxidant effects and impact on biological membrane functions, suggesting potential for drug development (Farzaliyev et al., 2020).
- The synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity has been reported, highlighting the versatility of sulfur-containing compounds in medicinal chemistry (Fathalla et al., 2005).
- A novel approach to synthesizing thiourea catalysts involves using elemental sulfur in a multicomponent reaction, demonstrating the potential for creating compounds with enhanced catalytic activity by replacing common motifs with tailorable functional groups (Nickisch et al., 2020).
Biological and Antimicrobial Activities
- The antimicrobial properties of some thiourea derivatives have been explored, indicating their potential in addressing microbial resistance and developing new antimicrobial agents (Abdel‐Hafez, 2003).
- Another study focused on the synthesis and characterization of a specific thiourea derivative, examining its molecular docking, DNA binding, cytotoxicity, and theoretical studies. The compound showed promising interactions with DNA and cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy (Mushtaque et al., 2016).
Antitumor Activity
- The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been reported, with evaluations of their antitumor activity against various cell lines. This study illustrates the potential of thiourea derivatives in developing novel anticancer agents (Hu et al., 2008).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific structure and the target molecules in the system. Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries, and their biological activities are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Directions
properties
IUPAC Name |
1-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N4O2S2/c17-11-5-8(15(18,19)20)6-24-13(11)31-7-12(28)26-27-14(30)25-9-1-3-10(4-2-9)29-16(21,22)23/h1-6H,7H2,(H,26,28)(H2,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWFKMCRXQIKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2862670.png)
![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862671.png)
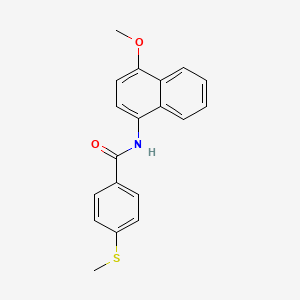
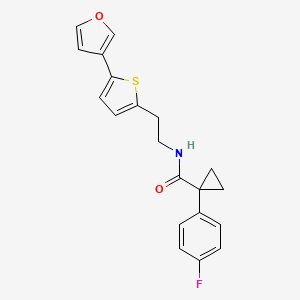
![5-Phenyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2862680.png)

![N-(2,5-Dimethoxyphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2862682.png)
![N-(2,5-Difluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B2862683.png)
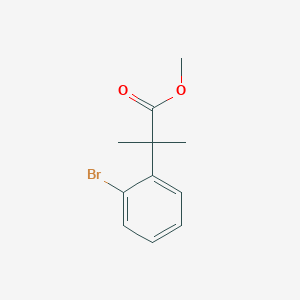
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2862685.png)
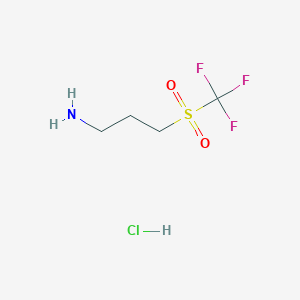
![N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-yloxirane-2-carboxamide](/img/structure/B2862691.png)
![2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid](/img/structure/B2862692.png)
